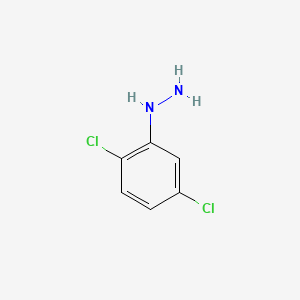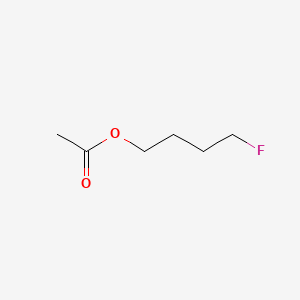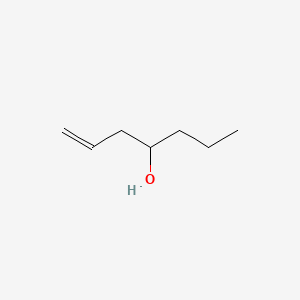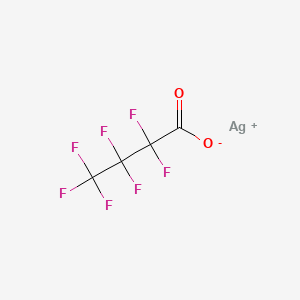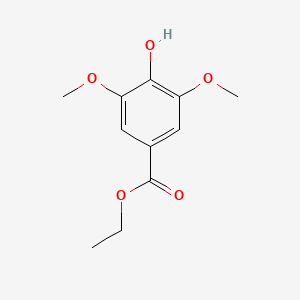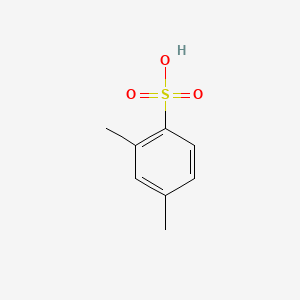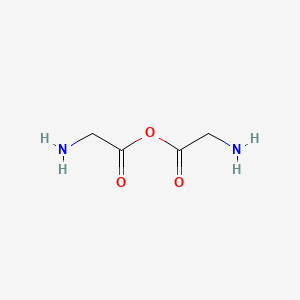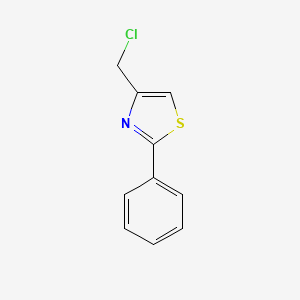
4-(氯甲基)-2-苯基-1,3-噻唑
概述
描述
4-(Chloromethyl)-2-phenyl-1,3-thiazole (4-CMTPT) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound that is composed of a carbon-nitrogen ring with a chlorine atom attached to the ring. 4-CMTPT has been studied extensively and has been found to have a variety of effects in a number of different areas, including biochemical and physiological effects.
科学研究应用
合成和分子结构
- 该化合物已被用于合成新的环化4H-1,4,2-二氮磷杂环烯,包括具有薄荷基取代的手性变体。这些化合物通过Hantzsch型环合反应制备,涉及4-苯基-2-氨基-1,3-噻唑和氯甲基二氯膦等途径。这些化合物基于多核NMR光谱和X射线衍射分析展现出显著的结构性质(Betzl et al., 2013)。
- 另一项研究专注于合成和结构分析4-氯甲基-3-苯胺基-2-(4-甲基苯甲酰亚胺)噻唑。该化合物是由1-对甲基苯甲酰-3-苯胺基硫脲和1,3-二氯丙酮合成的。晶体结构是通过各种光谱方法确定的,这对于理解化合物的分子框架至关重要(Liu et al., 2008)。
腐蚀抑制
- 4-(氯甲基)-2-苯基-1,3-噻唑的衍生物噻唑肼已被研究用于抑制酸性介质中轻钢的腐蚀。这项研究涉及热力学、电化学和量子化学方法,突出了该化合物在工业环境中的实际应用(Chaitra et al., 2016)。
抗癌和抗菌活性
- 对含有1,3-噻唑结构的分子的分子对接和生物功能进行了研究,揭示了其在抗菌和抗癌活动中的潜力。这包括分析化合物与不同蛋白质的相互作用,并通过自然键轨道分析研究其稳定性(Viji et al., 2020)。
代谢研究
- 对无菌和常规大鼠体内2-乙酰氨基-4-(氯甲基)噻唑的代谢进行了研究,为了解该化合物的生物转化和潜在的治疗应用提供了见解。这项研究表明了这些大鼠模型中不同的代谢途径,有助于我们理解其药代动力学(Bakke et al., 1981)。
光降解研究
- 对一种含有噻唑结构的药物化合物的光降解行为进行了研究,揭示了其稳定性和降解途径。这对于了解该化合物在各种环境条件下的行为至关重要(Wu et al., 2007)。
属性
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGSFSFMLCNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284978 | |
| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenyl-1,3-thiazole | |
CAS RN |
4771-31-7 | |
| Record name | 4771-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

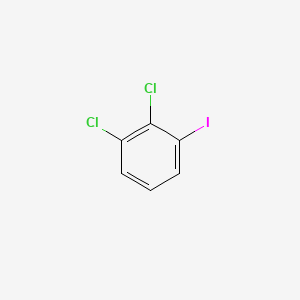
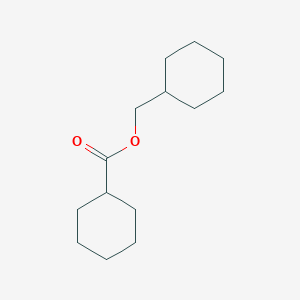
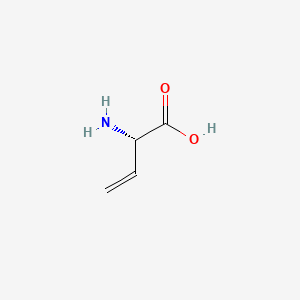
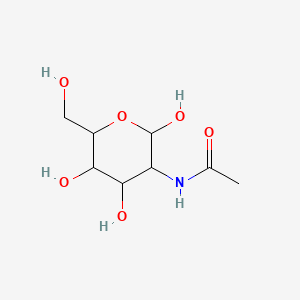

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)
